N-alpha-Trityl-D-phenylalanine diethylammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

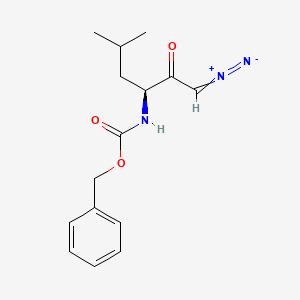

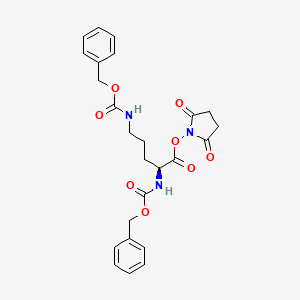

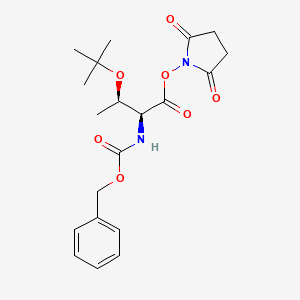

“N-alpha-Trityl-D-phenylalanine diethylammonium salt” is a chemical compound with the molecular formula C32H36N2O2 . It is categorized under D-Amino Acids . It is widely used in scientific research due to its versatile properties, making it valuable for studying protein structures and designing new drugs.

Synthesis Analysis

The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis

The molecular structure of “N-alpha-Trityl-D-phenylalanine diethylammonium salt” is represented by the InChI key BSLKHJZVHGFJPR-UFTMZEDQSA-N . The IUPAC name for this compound is N-ethylethanamine; (2R)-3-phenyl-2-(tritylamino)propanoic acid .Chemical Reactions Analysis

Trityl cations have been applied as neutral Lewis acids in different chemical reactions . Possibly, the trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical And Chemical Properties Analysis

The molecular weight of “N-alpha-Trityl-D-phenylalanine diethylammonium salt” is 480.64 . It is recommended to store this compound at -20°C .科学的研究の応用

Synthesis of Trityl Radicals

Trityl radicals are a key area of research in the development of synthetic approaches . The properties and promising applications of these radicals are also considered .

Catalyst for C–C Bond Formation

Trityl cations, such as [RPh]3C+, are used as a catalyst for C–C bond formation . This is a crucial process in many chemical reactions.

Dye Chemistry

Trityl cations are also used in dye chemistry . They play a significant role in the development and application of various dyes.

Carbohydrate Chemistry

In carbohydrate chemistry, trityl moieties are often used for the selective protection of primary alcohol in the presence of a secondary and/or tertiary alcohol .

Polymer and Peptide Synthesis

Trityl moieties have been used for the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis . This makes them valuable in the synthesis of polymers and peptides.

Oxidation and Reduction Reagent

Trityl cations have been applied as oxidation and reduction reagents . They are used to facilitate oxidation and reduction reactions in various chemical processes.

Chiral Catalyst

Trityl cations have been used as chiral catalysts . They can help control the stereochemistry of a reaction, which is crucial in the production of many pharmaceuticals and other chemicals.

Olefin Polymerization Reactions

Trityl cations are extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions . This makes them valuable in the production of various types of polymers.

特性

IUPAC Name |

N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLKHJZVHGFJPR-UFTMZEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)